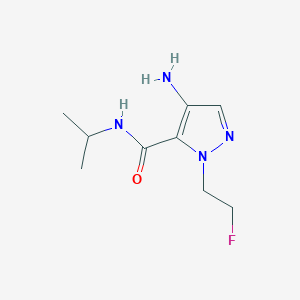
1-Ethynyl-2-propoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-2-propoxybenzene is a chemical compound with the molecular formula C11H12O . It has a molecular weight of 160.22 .
Synthesis Analysis
The synthesis of 1-Ethynyl-2-propoxybenzene could potentially involve the use of palladium-catalyzed coupling reactions like Sonogashira . This reaction is known for its regio- and stereocontrolled properties, making it a suitable method for synthesizing biologically important heteroaromatic molecules .Molecular Structure Analysis
The molecular structure of 1-Ethynyl-2-propoxybenzene consists of 11 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C11H12O/c1-3-9-12-11-7-5-10(4-2)6-8-11/h2,5-8H,3,9H2,1H3 .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
1-Ethynyl-2-propoxybenzene derivatives are involved in innovative organic synthesis methods, providing pathways to complex molecular structures. The research demonstrates the utility of ethynylbenzene derivatives in the convenient preparation of di- and tri-ethynylbenzenes, crucial intermediates in synthetic chemistry. These compounds serve as building blocks for creating various organic molecules, highlighting their versatility in facilitating complex reactions and enhancing synthetic efficiency (Macbride & Wade, 1996).
Sensor Development
Ethynylbenzene derivatives have been applied in the development of sensitive and selective sensors for detecting environmental and biological threats. A notable application involves the fabrication of an electrochemical impedimetric aptasensor for ochratoxin A detection, employing ethynyl groups for aptamer immobilization. This approach underscores the role of ethynylbenzene derivatives in enhancing sensor performance, offering high sensitivity and reusability for detecting contaminants (Hayat et al., 2013).
Material Science
In material science, 1-Ethynyl-2-propoxybenzene and its derivatives contribute to the development of novel materials with unique properties. Research includes the synthesis of organoplatinum dendrimers using ethynylbenzene units, demonstrating the potential of these compounds in creating materials with specific functionalities and applications in catalysis, drug delivery, and photonic devices (Leininger, Stang, & Huang, 1998).
Environmental Applications
Ethynylbenzene derivatives also find applications in environmental science, particularly in processes aimed at reducing pollutants and enhancing sustainability. The use of ethynylbenzene as a photosensitizer in microwave-assisted photooxidation of sulfoxides to sulfones presents a novel approach to environmental remediation, demonstrating efficiency and the potential for non-traditional energy sources in promoting chemical reactions (Matsukawa et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
1-ethynyl-2-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-3-9-12-11-8-6-5-7-10(11)4-2/h2,5-8H,3,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMSIHODUFUPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-2-propoxybenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2671801.png)

![1-benzyl-4,5-di(hydroxymethyl)-1H-[1,2,3]triazole](/img/structure/B2671806.png)
![2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2671807.png)



![1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B2671811.png)

![9-(4-Methylphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2671814.png)



